C.I. Acid Black 172

概要

説明

Synthesis Analysis

The synthesis of dyes similar to C.I. Acid Black 172, such as C.I. Acid Black 194, involves intricate processes that may include diazotization, coupling reactions, and purification stages. The synthesis aims to achieve high purity, solubility, and performance characteristics suitable for specific applications. For instance, the synthesis of C.I. Acid Yellow 23 from p-aminobenzenesulfonic diazo salt and acetylsuccinic acid dimethyl ester involves coupling reaction, decarboxylation, cyclization, a second coupling reaction, and hydrolyzation, leading to a dye with high purity and solubility in water (Yan Yi, 2011).

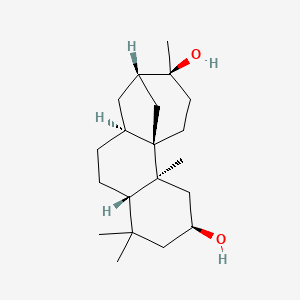

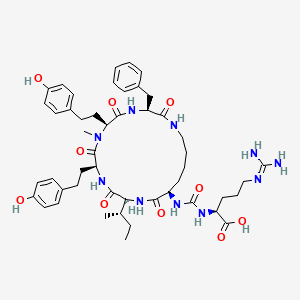

Molecular Structure Analysis

The molecular structure of dyes like C.I. Acid Black 172 is designed to ensure strong absorption of light and stability under various conditions. The structure often contains complex aromatic systems with azo groups (-N=N-) that contribute to the dye's color properties. Molecular structure analysis can include X-ray diffraction and spectroscopy to understand the dye's conformation and interaction with substrates.

Chemical Reactions and Properties

Dyes undergo various chemical reactions, including photochemical degradation, which affects their stability and efficacy. For example, Naphthalene Black (C.I. Acid Black 1) undergoes photochemical degradation in the presence of hydrogen peroxide, which is accelerated by a triplet sensitizer dye, indicating the susceptibility of such dyes to environmental conditions (M. Ball, J. Hay, H. M. Masrouji, J. Sugden, 1992).

Physical Properties Analysis

The physical properties of C.I. Acid Black 172, such as solubility, lightfastness, and thermal stability, are crucial for its application in various industries. These properties are often tailored during the synthesis process to meet specific requirements, such as high solubility in water or resistance to fading under light exposure.

Chemical Properties Analysis

The chemical properties, including reactivity with different substrates, resistance to chemicals, and environmental degradation pathways, are essential for understanding the dye's performance and ecological impact. For instance, the biosorption and degradation mechanisms of metal-complex dyes by microorganisms highlight the interactions of dyes with environmental agents and potential pathways for bioremediation (L. Du, B. Wang, Gang Li, Sheng Wang, D. Crowley, Yuhua Zhao, 2012).

科学的研究の応用

Photochemical Degradation

C.I. Acid Black 1, similar to C.I. Acid Black 172, undergoes photochemical degradation in aqueous solutions, which can impact its efficacy in applications like analytical chemistry, histochemistry, and wool coloration. The reaction rate is influenced by factors like hydrogen peroxide, mannitol, and triplet sensitizer dyes, suggesting a hydroxyl radical and triplet sensitized photochemical degradation process (Ball et al., 1992).

Biosorption for Wastewater Treatment

The biosorption ability of Pseudomonas sp. strain DY1 on Acid Black 172 has been examined, highlighting its potential in wastewater treatment. This strain can significantly enhance dye adsorption, especially when biomass is heat-treated, making it a viable solution for removing metal-complex dyes from wastewater streams generated by the dye products industry (Du et al., 2012).

Coagulation/Flocculation for Dye Removal

Investigations into the removal of C.I. Acid Black 210 dye, closely related to Acid Black 172, from concentrated solutions have been conducted using coagulation/flocculation processes. Various commercial polymers were evaluated as flocculant aids, providing insights into effective methods for dye removal from industrial wastewater (Zahrim et al., 2010).

Adsorption by Bamboo Biochar

The adsorption potential of bamboo biochar for metal-complex dye acid black 172 has been explored. This research provides valuable information on the suitability of bamboo biochar for environmental applications, especially in adsorbing harmful dyes from solutions, which is critical for mitigating pollution in textile industry effluents (Yang et al., 2014).

Nanofiltration and Treatment Techniques

The efficacy of nanofiltration and other treatment techniques in processing highly concentrated C.I. Acid Black 210 dye solutions has been analyzed, offering insights into advanced methods for treating industrial dye wastewater (Zahrim & Hilal, 2013).

Bioelectricity Generation and Dye Decolorization

The potential of Aspergillus niger and Trichoderma harzianum in decolorizing acid black 172 and generating bioelectricity has been investigated. This study highlights a novel approach to wastewater treatment, combining environmental remediation with energy production (Osman et al., 2018).

Sono-Photo-Electro-Fenton Process

The combined sono-photo-electro-Fenton process was studied for removing Acid Black 172 from polluted water, illustrating an advanced and effective method for textile dye degradation in wastewater (Mahmoudi et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

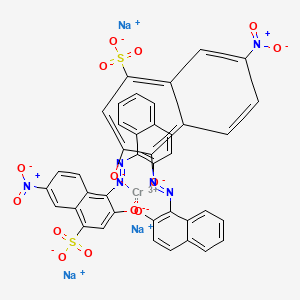

trisodium;chromium(3+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H13N3O7S.Cr.3Na/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;+3;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACZZIYBCYRXBW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Na+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H20CrN6Na3O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

993.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

C.I. Acid Black 172 | |

CAS RN |

57693-14-8 | |

| Record name | Acid Black 172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057693148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

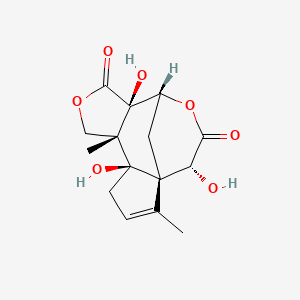

![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)

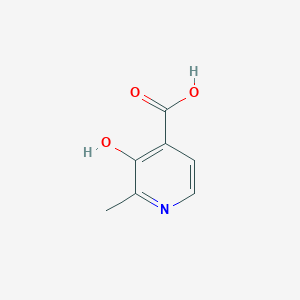

![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)